2-Isoxazolidineacetamide, 4-amino-3-oxo-
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Overview
Description
2-Isoxazolidineacetamide, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetamide group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a carbonyl group to form the isoxazolidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-Isoxazolidineacetamide, 4-amino-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Isoxazolidineacetamide, 4-amino-3-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isoxazolidineacetamide, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Isoxazolidineacetamide, 4-amino-3-oxo- can be compared with other similar compounds, such as:
Isoxazolidine derivatives: These compounds share the isoxazolidine ring structure but differ in their substituents and functional groups.
Acetamide derivatives: These compounds contain the acetamide group but may have different ring structures or additional functional groups.
Amino-oxo compounds: These compounds have both amino and oxo groups but may vary in their overall structure and reactivity.
The uniqueness of 2-Isoxazolidineacetamide, 4-amino-3-oxo- lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Biological Activity
2-Isoxazolidineacetamide, 4-amino-3-oxo- is a nitrogen-containing heterocyclic compound notable for its potential biological activities, particularly in the field of antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C6H9N3O3
- Molecular Weight : 159.14 g/mol
- IUPAC Name : 2-Isoxazolidineacetamide, 4-amino-3-oxo-
The compound features an isoxazolidine ring structure, characterized by a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that 2-Isoxazolidineacetamide, 4-amino-3-oxo- exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics or antimicrobial agents.
Preliminary studies suggest that the compound may interact with bacterial ribosomes or specific enzymes involved in cell wall synthesis. This interaction likely inhibits bacterial growth, making it a candidate for further therapeutic exploration.
Synthesis Methods
The synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo- can be achieved through several methods involving cyclization reactions. A common approach includes:
- Starting Materials : Appropriate aldehydes and amines.
- Cyclization Reaction : Formation of the isoxazolidine ring through condensation reactions.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of 2-Isoxazolidineacetamide, 4-amino-3-oxo-. Below is a table summarizing these compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
2-(3-Oxo-2-isoxazolidinyl)acetamide | Isoxazolidine derivative | Exhibits antimicrobial properties similar to the target compound |
N-(3-Oxo-4-isoxazolidinyl)acetamide | Isoxazolidine derivative | Has shown antibacterial activity but differs in substituents |
4-Amino-3-hydroxyisoxazole | Isoxazole derivative | Similar heterocyclic structure but different functional groups affecting activity |
Benzothiazole derivatives | Heterocyclic compounds | Known for their broad-spectrum antimicrobial activity; comparison highlights differences in efficacy and mechanism |
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds and their implications in medical applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of isoxazolidines exhibited potent activity against resistant bacterial strains, suggesting that modifications to the isoxazolidine structure can enhance efficacy.
- Mechanistic Studies : Research on similar compounds has indicated that their action may involve disruption of bacterial protein synthesis pathways, further supporting the hypothesis regarding the mechanism of action for 2-Isoxazolidineacetamide, 4-amino-3-oxo-.
- In Vivo Studies : Investigations into the pharmacokinetics and toxicity profiles of related compounds have provided insights into potential therapeutic windows and safety profiles for future clinical applications.
Properties
Molecular Formula |
C5H9N3O3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetamide |
InChI |
InChI=1S/C5H9N3O3/c6-3-2-11-8(5(3)10)1-4(7)9/h3H,1-2,6H2,(H2,7,9) |
InChI Key |
WBQJJGSGISYZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CC(=O)N)N |
Origin of Product |
United States |
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